N-Carbamyl-paf
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Overview
Description
Methylcarbamyl-paf is a synthetic analog of platelet-activating factor (PAF). It is known for its stability and resistance to hydrolysis, making it a valuable tool in scientific research. This compound has a molecular weight of 538.7 Da and a molecular formula of C26H55N2O7P .
Preparation Methods
Methylcarbamyl-paf is synthesized through a series of chemical reactions involving the esterification of glycerol derivatives with methylcarbamoyl chloride. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Methylcarbamyl-paf undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylcarbamyl-paf has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of PAF and its analogs.
Biology: It helps in understanding the role of PAF in cellular processes such as platelet aggregation and inflammation.
Medicine: It is used in research related to cardiovascular diseases and cancer.
Industry: It is utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Methylcarbamyl-paf exerts its effects by binding to the PAF receptor on the cell surface. This binding activates a cascade of intracellular signaling pathways, including the activation of protein kinase C and phospholipase C. These pathways lead to various cellular responses such as platelet aggregation, inflammation, and cell cycle arrest .
Comparison with Similar Compounds
Methylcarbamyl-paf is unique due to its stability and resistance to hydrolysis. Similar compounds include:
Platelet-activating factor (PAF): The natural ligand for the PAF receptor.
Hexadecylphosphocholine (HPC): A structurally related compound with antitumor activity.
ET18-0Me: Another analog of PAF with similar biological activities
These compounds share similar biological activities but differ in their stability and resistance to enzymatic degradation.
Properties
CAS No. |
111057-91-1 |
---|---|
Molecular Formula |
C26H55N2O7P |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |
InChI Key |
FNFHZBKBDFRYHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Synonyms |
1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |
Origin of Product |
United States |
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